molecular formula C12H14N2O2 B2728677 Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 241146-66-7

Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No. B2728677
CAS RN: 241146-66-7
M. Wt: 218.256
InChI Key: LALYREKEVNEKCM-UHFFFAOYSA-N
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Description

Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate is an important intermediate for the synthesis of imidazo[1,2-a]pyridine compounds with an imidazo ring .


Molecular Structure Analysis

The molecular structure of the compound has been determined by single crystal X-ray diffraction and further calculated using Density Functional Theory (DFT). The results of the conformational analysis indicate that the molecular structure optimized by DFT is consistent with the crystal structure .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 79-82°C . Its molecular weight is 218.26 . The IUPAC name is this compound .

Scientific Research Applications

Synthesis Applications

Ethyl 2-methyl-2,3-butadienoate, closely related to the target compound, has been utilized in phosphine-catalyzed [4 + 2] annulation reactions, serving as a 1,4-dipole synthon. This process yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and excellent yields, demonstrating the compound's utility in creating complex organic structures (Zhu, Lan, & Kwon, 2003).

Pharmaceutical Research

Significant research has focused on derivatives of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide, which shares a core structure with the target compound, for their antimycobacterial properties. A series of these derivatives have demonstrated moderate to good antituberculosis activity, with some compounds showing minimum inhibitory concentrations as low as 12.5 μg/mL against Mycobacterium tuberculosis (Jadhav et al., 2016). Furthermore, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives have been designed, synthesized, and found to possess considerable activity against drug-sensitive and resistant MTB strains, indicating the potential for developing new antituberculosis agents (Lv et al., 2017).

Antioxidant Activity

In the pursuit of discovering novel antioxidants, certain derivatives of pyrrole and selenolo[2,3-b]pyridine, which are structurally related to the target compound, have been synthesized and evaluated. These compounds showcased remarkable antioxidant activities, comparable to ascorbic acid, highlighting the potential of Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate derivatives in the development of antioxidant agents (Zaki et al., 2017).

Safety and Hazards

The compound is classified as harmful, with hazard statements H302, H312, H332 indicating harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While the future directions for this compound are not explicitly stated in the available resources, its role as an intermediate in the synthesis of imidazo[1,2-a]pyridine compounds suggests potential applications in the development of new chemical entities for various applications, including medicinal chemistry .

properties

IUPAC Name

ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-4-16-12(15)10-9(3)13-11-8(2)6-5-7-14(10)11/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALYREKEVNEKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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